![molecular formula C22H28N4O B4932706 N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4932706.png)
N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide, commonly known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s and has since been studied for its effects on the endocannabinoid system and its potential use in treating various medical conditions.
Mecanismo De Acción
CP-55940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This system plays a key role in regulating various physiological processes, including pain perception, inflammation, and immune function. By activating these receptors, CP-55940 can modulate the activity of the endocannabinoid system and produce its therapeutic effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-55940 for lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of activating these receptors in a controlled manner. However, one limitation of CP-55940 is its potential for producing unwanted side effects, particularly at high doses. This can make it difficult to interpret the results of experiments and may limit its use in certain contexts.
Direcciones Futuras
There are several potential future directions for research on CP-55940. One area of interest is its potential use in treating addiction and substance abuse disorders, as it has been shown to modulate the activity of the dopamine system, which is involved in reward and addiction. Another area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models. Additionally, further studies are needed to better understand the safety and efficacy of CP-55940 in humans, particularly in the context of its potential therapeutic applications.
Métodos De Síntesis
CP-55940 is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol with 1H-pyrazole-5-carboxylic acid to form the pyrazole-piperidine intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, CP-55940.
Aplicaciones Científicas De Investigación
CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been studied for its potential use in treating conditions such as multiple sclerosis, epilepsy, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c27-22(19-9-5-2-6-10-19)24-21-11-14-23-26(21)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-3,5-6,9-11,14,18,20H,4,7-8,12-13,15-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLVVECFXOZSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
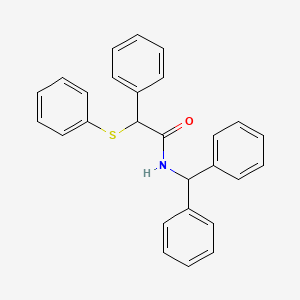
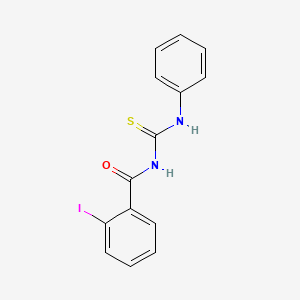
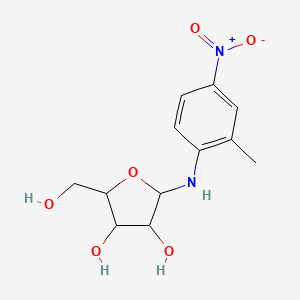
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide](/img/structure/B4932657.png)
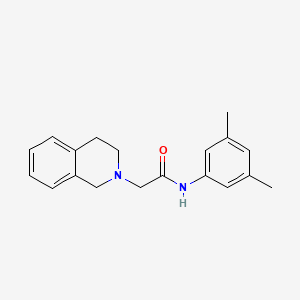
![3'-(2-methoxyethyl) 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4932664.png)

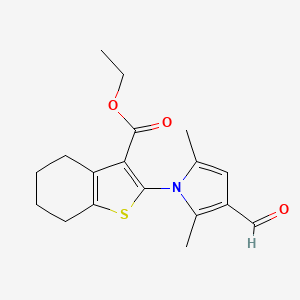
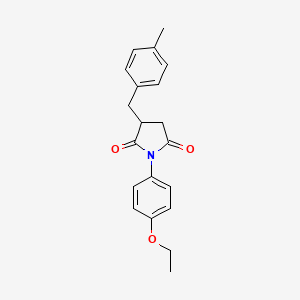
![3-(2-methoxyphenyl)-5-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4932691.png)
![1-{2-[3-(4-allyl-2-methoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4932699.png)
![ethyl (5-{4-[(4-bromobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4932726.png)

![2-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propionate](/img/structure/B4932739.png)
